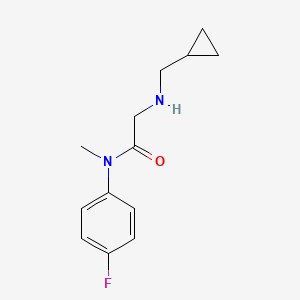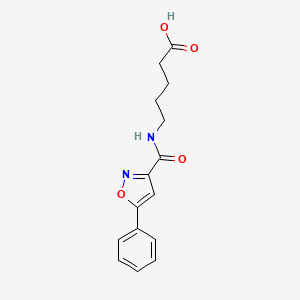![molecular formula C16H22N2O3 B7590346 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one, also known as PIMB or Diazepam Prodrug, is a benzodiazepine derivative that has gained attention in the field of medicinal chemistry due to its potential application as an anxiolytic agent. This compound is a prodrug of diazepam, a well-known benzodiazepine drug used for the treatment of anxiety and other related disorders. PIMB has been found to have improved pharmacokinetic properties compared to diazepam, making it a promising candidate for further investigation.
Mécanisme D'action
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one acts as a prodrug of diazepam, which is a positive allosteric modulator of the GABA-A receptor. Diazepam enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been found to have improved pharmacokinetic properties compared to diazepam, including higher bioavailability and longer half-life. This makes it a promising candidate for further investigation as an anxiolytic agent. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has also been found to have lower toxicity compared to diazepam, making it a safer alternative for use in the clinic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one in lab experiments is its improved pharmacokinetic properties, which allows for more accurate dosing and reduces the need for frequent administration. However, one limitation of using 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one is the need for deprotection prior to use, which can add an extra step to the experimental process.
Orientations Futures
There are several future directions for the investigation of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one. One potential application is in the treatment of anxiety disorders, where 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one could be used as a safer and more effective alternative to current anxiolytic drugs. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one could also be investigated for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant activity in animal models. Further studies could also investigate the potential use of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one in other neurological disorders, such as depression and insomnia.
Méthodes De Synthèse
The synthesis of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one involves the reaction of 4-(propan-2-yloxymethyl)benzoic acid with 1,4-diazepane-5-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then deprotected to yield 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been studied extensively for its potential application as an anxiolytic agent. In preclinical studies, 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been found to exhibit anxiolytic effects in animal models of anxiety. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant activity in animal models.
Propriétés
IUPAC Name |
1-[4-(propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(2)21-11-13-3-5-14(6-4-13)16(20)18-9-7-15(19)17-8-10-18/h3-6,12H,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIDYUMVFBOUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)C(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)

![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
